6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate
描述
Historical Development of Pyrimidine-Pyran Hybrid Compounds
Pyrimidine-pyran hybrid compounds have emerged as a critical focus in medicinal chemistry due to their structural versatility and pharmacological potential. The pyrimidine ring, first synthesized in 1879, became a cornerstone of nucleic acid chemistry with the discovery of its role in nucleotides like cytosine, thymine, and uracil. Pyran derivatives, particularly 4H-pyran-4-ones, gained attention in the mid-20th century for their electron-deficient aromatic systems, enabling diverse reactivity in heterocyclic synthesis. The fusion of pyrimidine and pyran frameworks began in the 1980s, driven by the need to enhance pharmacokinetic properties such as solubility and metabolic stability. Early examples, like pyrano[2,3-d]pyrimidines, demonstrated potent antiviral activity, inspiring further exploration of hybrid architectures.
A pivotal advancement occurred in the 2000s with the development of multi-component reactions (MCRs) for constructing pyrimidine-pyran hybrids. For instance, the one-pot reaction of benzaldehydes, ethyl cyanoacetate, and thiourea enabled efficient synthesis of dihydropyrimidine derivatives, which were later functionalized with pyran rings. These methodologies laid the groundwork for complex hybrids like 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate, which integrates a sulfanylmethyl linker to bridge the pyrimidine and pyran moieties.
Evolution of Research on Sulfanylmethyl-Linked Heterocyclic Systems
Sulfanylmethyl (-SCH2-) linkers have become indispensable in heterocyclic chemistry for their ability to modulate electronic and steric properties. Early studies in the 1990s revealed that sulfur-containing bridges enhance molecular flexibility and facilitate interactions with biological targets, such as enzyme active sites. The incorporation of sulfanylmethyl groups into pyrimidine derivatives was first reported in 2005, where thiourea-mediated reactions produced analogs with improved antibacterial activity against multidrug-resistant Mycobacterium tuberculosis.
Recent innovations, such as the use of 3-bromo-3-nitroacrylates in cycloaddition reactions, have enabled precise control over sulfanylmethyl positioning in fused heterocycles. For example, alkyl 3-bromo-3-nitroacrylates react with pyrimidine CH-acids to yield furo[2,3-d]pyrimidine carboxylates, a class that includes the title compound. These synthetic strategies exploit the nucleophilicity of sulfur atoms to direct regioselective substitutions, ensuring high yields and structural fidelity. The sulfanylmethyl group in the title compound not only stabilizes the pyran-pyrimidine interface but also introduces a potential site for further derivatization, such as oxidative coupling or metal coordination.
Significance in Medicinal Chemistry and Drug Discovery Research
Pyrimidine-pyran hybrids occupy a unique niche in drug discovery due to their dual capacity for enzymatic inhibition and biofilm disruption. The title compound exemplifies this duality: its pyrimidine ring targets bacterial DNA gyrase, while the pyran-4-one moiety interferes with quorum-sensing pathways. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is inhibited by pyrimidine derivatives through competitive binding at the ATPase domain. This mechanism is analogous to fluoroquinolones but with reduced off-target effects due to the hybrid’s enhanced selectivity.
Moreover, the 4-chlorophenylacetate ester group augments lipophilicity, promoting cellular membrane penetration—a critical factor in overcoming Gram-negative bacterial resistance. Recent studies on structurally related compounds, such as pyrimidine-linked Linezolid analogs, demonstrate potent activity against urinary tract pathogens by disrupting biofilm formation. These findings suggest that the title compound could serve as a scaffold for next-generation antibacterials, particularly in addressing extended-spectrum β-lactamase (ESBL)-producing strains.
Research Paradigms in 4H-Pyran and Pyrimidine Derivatives
The synthesis of 4H-pyran derivatives has evolved from classical condensation reactions to advanced catalytic methods. A notable paradigm is the use of organocatalysts in asymmetric syntheses, which enable the production of enantiomerically pure pyran-4-ones. For instance, potassium acetate-catalyzed cyclizations of 3-bromo-3-nitroacrylates with naphthoquinones yield fused pyran systems with >90% enantiomeric excess. These methods have been adapted for pyrimidine hybrids, as seen in the title compound’s synthesis, where a Suzuki–Miyaura coupling installs the 4-chlorophenylacetate moiety.
Characterization techniques have similarly advanced. X-ray diffraction analysis, now routinely applied to pyran-pyrimidine hybrids, provides atomic-level insights into bond angles and torsion effects. For example, in ethyl furo[2,3-d]pyrimidine-6-carboxylates, the alkoxycarbonyl group’s torsion angle (-15.6°) influences conjugation with the furan ring, altering electronic properties and reactivity. Such data inform rational design strategies, enabling precise tuning of hybrid compounds for specific biological targets.
In parallel, computational modeling has become integral to predicting the pharmacokinetic profiles of pyrimidine-pyran hybrids. Density functional theory (DFT) calculations reveal that the sulfanylmethyl linker in the title compound reduces overall molecular polarity, enhancing blood-brain barrier permeability compared to non-sulfur analogs. These interdisciplinary approaches—synthetic, analytical, and computational—define the current research paradigm, positioning pyrimidine-pyran hybrids as a frontier in precision medicine.
属性
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-12-7-13(2)23-20(22-12)28-11-16-9-17(24)18(10-26-16)27-19(25)8-14-3-5-15(21)6-4-14/h3-7,9-10H,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKLMMYSFMUZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols and halogenated pyrimidines.
Construction of the Pyran Ring: The pyran ring is formed through cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct ring closure.
Formation of the Chlorophenyl Acetate Group: This step involves esterification reactions, where the chlorophenyl acetic acid is reacted with alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring and the chlorophenyl acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemical Properties and Structure
This compound features a complex arrangement of functional groups that contribute to its biological activity. The key structural components include:
- Pyrimidine ring : Known for its role in nucleic acids, this moiety can enhance the compound's interaction with biological targets.
- Pyranone structure : This part of the molecule is often associated with antimicrobial and anticancer properties.
- Chlorophenyl group : The presence of chlorine can influence the compound's lipophilicity and biological activity.
Anticancer Potential
Recent studies have indicated that compounds similar to 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Pharmacological Applications
This compound's pharmacological profile suggests several applications:
- Antimicrobial Activity : Similar derivatives have shown efficacy against bacterial strains, indicating potential use as an antibiotic.
- Anti-inflammatory Properties : The pyrimidine component may contribute to anti-inflammatory effects, useful in treating conditions like arthritis.
Case Studies and Research Findings
A variety of studies have been conducted to explore the efficacy and safety of this compound:
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant reduction in tumor size in animal models. |
| Study 2 | Antimicrobial | Effective against resistant strains of bacteria, showing promise as a new antibiotic. |
| Study 3 | Anti-inflammatory | Reduced inflammation markers in preclinical models, suggesting therapeutic potential. |
作用机制
The mechanism of action of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl and pyrimidine groups are crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Substituent Variations in Pyrimidine and Aryl Groups
Compound A belongs to a family of pyranone-pyrimidine hybrids. Key structural analogs and their differences are summarized below:
| Compound ID | CAS Number | Molecular Formula | Substituents (Pyrimidine) | Substituents (Aryl Group) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Compound A | 877637-43-9 | C₂₀H₁₇ClN₂O₄S | 4,6-dimethyl | 4-chlorophenyl | 416.878 |
| BG02390 | 877637-39-3 | C₁₈H₁₃ClN₂O₄S | Unsubstituted pyrimidine | 4-chlorophenyl | 388.825 |
| BF80532 | 877637-41-7 | C₁₉H₁₅ClN₂O₄S | 4-methyl | 4-chlorophenyl | 402.851 |
| BG72256 | 877637-37-1 | C₂₀H₁₇FN₂O₄S | 4,6-dimethyl | 4-fluorophenyl | 400.423 |
| BD68363 | 877637-47-3 | C₂₀H₁₇N₃O₆S | 4,6-dimethyl | 4-nitrophenyl | 427.431 |
Key Observations :
- Pyrimidine Substituents : The presence of 4,6-dimethyl groups in Compound A increases steric bulk compared to BG02390 (unsubstituted pyrimidine) and BF80532 (4-methyl). This may enhance hydrophobic interactions in biological systems or alter crystal packing .
- The 4-nitrophenyl analog (BD68363) introduces strong electron-withdrawing effects, which could influence reactivity or stability .
Core Structural Modifications
- Pyranone vs. Thienopyrimidinone: describes a thieno[3,2-d]pyrimidinone derivative (CAS 687563-43-5) with a molecular weight of 455.97 g/mol. The thiophene ring introduces conformational rigidity and sulfur-rich electronic effects, contrasting with Compound A’s pyranone oxygen, which may improve solubility .
- Ester Group Variations: highlights an ethyl ester analog (C₂₁H₁₉ClN₂O₂S₂), where the pyranone ester is replaced by an ethyl group. This modification reduces oxygen content and increases sulfur atoms, likely lowering polarity compared to Compound A .
Research Findings and Implications
Crystallographic and Structural Analysis
Software such as SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing Compound A’s crystal structure. The dimethylpyrimidine group may induce unique packing motifs, as seen in related compounds refined using SHELX . Comparatively, thienopyrimidinone derivatives () exhibit distinct torsion angles due to their fused-ring systems .
Pharmacological and Material Properties
- Lipophilicity : Compound A ’s ClogP (estimated) is higher than fluorophenyl analogs (BG72256) due to chlorine’s hydrophobic nature. This property may enhance membrane permeability in drug design contexts.
- Stability : Nitrophenyl derivatives (BD68363) are prone to photoreactivity, whereas Compound A ’s chlorophenyl group offers greater stability under ambient conditions .
生物活性
The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate is a complex organic molecule with potential biological activities. Its structure includes a pyrimidine moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 452.53 g/mol. The compound features a pyran ring fused with a pyrimidine derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.53 g/mol |
| Purity | Typically 95% |
Anticancer Activity
Recent studies have suggested that compounds containing pyrimidine and pyran structures exhibit significant anticancer properties. For instance, ML221 , a related compound derived from similar structural frameworks, has been identified as a potent antagonist of the apelin/APJ system, which plays a crucial role in cardiovascular homeostasis and cancer progression. This compound showed selective binding to the APJ receptor, indicating potential therapeutic applications in oncology .
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine and thiazole exhibit antimicrobial properties. Specifically, compounds with chlorophenyl substitutions have shown enhanced antibacterial activity against Gram-positive bacteria. The presence of electron-withdrawing groups like chlorine increases the efficacy of these compounds due to better interaction with bacterial targets .
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications in the substituents on the pyrimidine and phenyl rings can significantly influence biological activity. For example:
- Chlorine substituents on phenyl rings have been associated with increased potency against certain cancer cell lines.
- The sulfanylmethyl group contributes to improved interaction with biological targets due to its ability to form hydrogen bonds .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various derivatives against multiple cancer cell lines, including HT29 (colon cancer) and A431 (skin cancer). Compounds similar to this compound demonstrated IC50 values lower than conventional chemotherapeutics like doxorubicin, indicating superior efficacy .
- Antimicrobial Testing : In vitro tests revealed that compounds with similar structural motifs displayed minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics against various bacterial strains. This suggests that such compounds could be developed into novel antimicrobial agents .
常见问题
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
